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molecular formula C12H12O4 B1362866 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester CAS No. 50551-56-9

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Cat. No. B1362866
M. Wt: 220.22 g/mol
InChI Key: IJCODAOXFYTGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518267B1

Procedure details

To a mixture of aluminum chloride (6.3 g, 47.7 mmol) and ethanethiol (4.5 g, 72.9 mmol) in dichloromethane (81 mL) at 0° C. was added ethyl 5-methoxybenzofuran-2-carboxylate (3.0 g, 13.6 mmol). After stirring for 16 h at room temperature, the mixture was poured into water, acidified with 3N HCl and extracted with dichloromethane (2x). The organic layers were combined, washed with brine, collected, dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white solid (2.16 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.45 (m, 2H), 7.08 (m, 1H), 7.02 (m, 1H), 5.35 (s b, 1H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C(S)C.C[O:9][C:10]1[CH:11]=[CH:12][C:13]2[O:17][C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:15][C:14]=2[CH:23]=1.Cl>ClCCl.O>[OH:9][C:10]1[CH:11]=[CH:12][C:13]2[O:17][C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:15][C:14]=2[CH:23]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)S
Name
Quantity
81 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2x)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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